molecular formula C12H12N4OS B7741400 (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone

Cat. No.: B7741400
M. Wt: 260.32 g/mol
InChI Key: OGJGYMHHFPELSX-AUWJEWJLSA-N
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Description

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone typically involves the condensation of 4-methyl-2-thiazolylhydrazine with pyridine-3-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted thiazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a promising candidate for therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and infectious diseases. Its mechanism of action involves targeting specific molecular pathways that are critical for disease progression.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of critical biochemical pathways. Additionally, it can bind to DNA, interfering with the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-methyl-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone: Similar structure but with a different position of the pyridine ring.

    (Z)-1-(4-methyl-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone: Another isomer with the pyridine ring in a different position.

    (Z)-1-(4-methyl-2-(2-(quinolin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The uniqueness of (Z)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-methyl-2-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-8-11(9(2)17)18-12(15-8)16-14-7-10-4-3-5-13-6-10/h3-7H,1-2H3,(H,15,16)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJGYMHHFPELSX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C\C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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